1-Methyl-N-(naphthalen-1-YL)-4-nitro-1H-imidazole-5-sulfonamide
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Overview
Description
3-Methyl-n-naphthalen-1-yl-5-nitro-imidazole-4-sulfonamide is a complex organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are widely used in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-n-naphthalen-1-yl-5-nitro-imidazole-4-sulfonamide typically involves multi-step reactions starting from readily available starting materials. The key steps include the formation of the imidazole ring, nitration, sulfonation, and methylation. Common reagents used in these reactions include sulfuric acid, nitric acid, and methylating agents .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions. The process may also involve purification steps such as recrystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-n-naphthalen-1-yl-5-nitro-imidazole-4-sulfonamide undergoes various chemical reactions including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
3-Methyl-n-naphthalen-1-yl-5-nitro-imidazole-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions .
Mechanism of Action
The mechanism of action of 3-Methyl-n-naphthalen-1-yl-5-nitro-imidazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Known for their diverse biological activities.
Triazole derivatives: Used in antifungal and antimicrobial applications.
Other imidazole derivatives: Studied for their potential therapeutic applications
Uniqueness
3-Methyl-n-naphthalen-1-yl-5-nitro-imidazole-4-sulfonamide is unique due to its specific structural features and the combination of functional groups that confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
80348-53-4 |
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Molecular Formula |
C14H12N4O4S |
Molecular Weight |
332.34 g/mol |
IUPAC Name |
3-methyl-N-naphthalen-1-yl-5-nitroimidazole-4-sulfonamide |
InChI |
InChI=1S/C14H12N4O4S/c1-17-9-15-13(18(19)20)14(17)23(21,22)16-12-8-4-6-10-5-2-3-7-11(10)12/h2-9,16H,1H3 |
InChI Key |
QNAWHIWHVLJJAZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=C1S(=O)(=O)NC2=CC=CC3=CC=CC=C32)[N+](=O)[O-] |
Origin of Product |
United States |
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